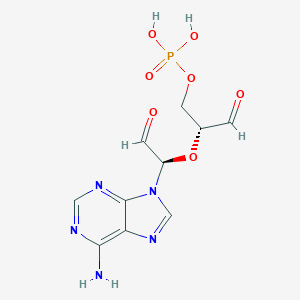
Phosphinidene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinidene is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a highly reactive molecule that contains a phosphorus atom and two hydrogen atoms. Phosphinidene has been studied extensively for its potential applications in various fields such as organic synthesis, material science, and pharmacology.
Applications De Recherche Scientifique
1. Synthesis and Stability
- Phosphinidenes, a phosphorus analog of carbenes, have been synthesized and found to be stable in solid state at room temperature. These compounds, specifically (phosphino)phosphinidenes, are synthesized by irradiation-induced elimination of carbon monoxide from corresponding (phosphino)phosphaketenes. Their stability is attributed to the electronic properties of the substituents, featuring a PP multiple bond, analogous to stable singlet aminocarbenes with a nitrogen-carbon double bond (Liu, Ruiz, Munz, & Bertrand, 2016).
2. Reactivity and Transfer Reagents
- Phosphinidenes have been used as phosphinidene- and arsinidene-transfer reagents. These highly reactive compounds are known for their electronic and coordinative unsaturation and are mainly understood through trapping reactions and quantum-chemical calculations. They have been used to generate reactive terminal phosphinidene complexes and have been applied in various reactions, although often requiring harsh conditions for their preparation (Weber, 2007).
3. Generation and Application in Organophosphorus Synthesis
- The generation and application of phosphinidenes in the synthesis of organophosphorus compounds have been explored. This includes studies on electrophilic terminal phosphinidene complexes, their reactions with Lewis bases, insertion into various bonds, and cycloaddition reactions. These complexes are useful for developing new organophosphorus molecules and have applications in various synthetic routes (Mathey, 2001).
4. Novel Precursors and Synthetic Potential
- Phosphinidenes have been identified as potent precursors in synthetic chemistry. For instance, dibenzo-7-phosphanorbornadiene compounds have been investigated as sources of phosphinidene, revealing that π-donating groups are crucial for successful phosphinidene transfer. These compounds provide a new synthetic route to valuable phosphorus-containing compounds, expanding the scope of phosphinidene acceptors beyond traditional substrates (Transue et al., 2017).
5. Electronic Structure and Ligand Exchange
- Studies have shown that (phosphino)phosphinidenes react with carbon monoxide and other substrates via ligand exchange reactions, similar to transition metal complexes. These reactions are indicative of the electrophilic nature of these compounds, further demonstrated by competition experiments and Fukui function calculations (Hansmann, Jazzar, & Bertrand, 2016).
Propriétés
Numéro CAS |
13967-14-1 |
|---|---|
Nom du produit |
Phosphinidene |
Formule moléculaire |
HP |
Poids moléculaire |
31.9817 g/mol |
Nom IUPAC |
λ1-phosphane |
InChI |
InChI=1S/HP/h1H |
Clé InChI |
BHEPBYXIRTUNPN-UHFFFAOYSA-N |
SMILES |
[PH] |
SMILES canonique |
[PH] |
Synonymes |
Phosphinidene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



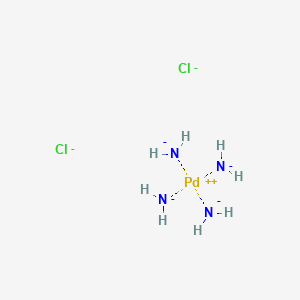
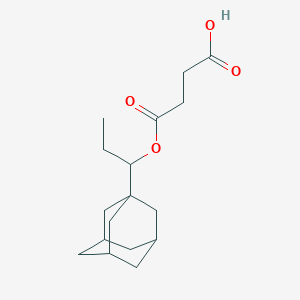
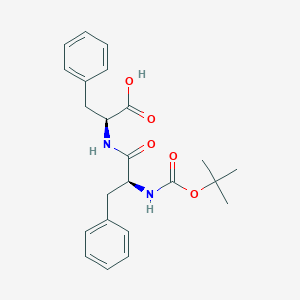
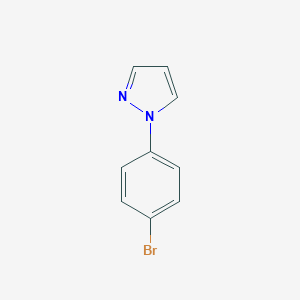
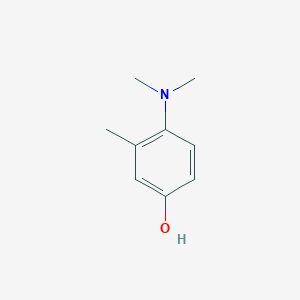
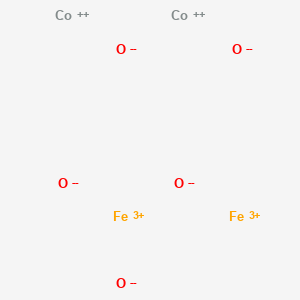
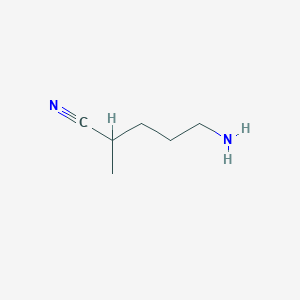
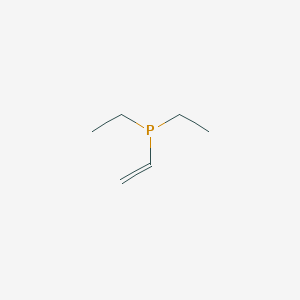
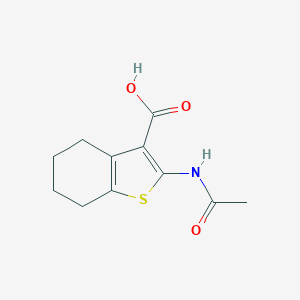
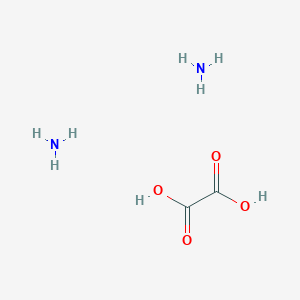
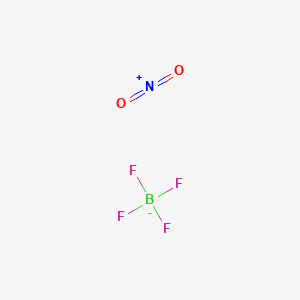
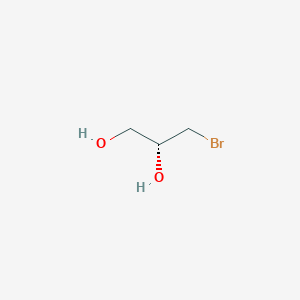
![(3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid](/img/structure/B88798.png)
